molecular formula C26H33N5O3 B12420693 Valsartan ethyl ester-d9

Valsartan ethyl ester-d9

Cat. No.: B12420693
M. Wt: 472.6 g/mol
InChI Key: BTSNVLAJCYDJEU-KFPIUEHTSA-N
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Description

Valsartan ethyl ester-d9 is a deuterated derivative of valsartan, an angiotensin II receptor blocker widely used in the treatment of hypertension and heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s stability and metabolic profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of valsartan ethyl ester-d9 involves several steps, including N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis. The process begins with the reaction of 4’-bromomethyl-2-cyanobiphenyl with sodium acetate and glacial acetic acid to produce 2’-cyano-4-hydroxymethylbiphenyl. This intermediate is then reacted with oxalyl chloride in dichloromethane and dimethyl sulfoxide to produce 2’-cyano-4-formylbiphenyl. The final steps involve the reaction with (L)-valine methyl ester hydrochloride and sodium cyanoborohydride, followed by treatment with valeryl chloride and tri-n-butyltin azide .

Industrial Production Methods

Industrial production of this compound typically involves continuous flow processes to optimize yield and efficiency. The key steps include N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis, performed in coil reactor setups and a packed-bed reactor .

Chemical Reactions Analysis

Types of Reactions

Valsartan ethyl ester-d9 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of valsartan, such as valsartan ethyl ester and valsartan methyl ester .

Scientific Research Applications

Valsartan ethyl ester-d9 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the stability and metabolic profile of valsartan.

    Biology: Used in biological studies to investigate the effects of deuterium substitution on drug metabolism.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of valsartan.

    Industry: Used in the development of new drug formulations with improved stability and efficacy

Mechanism of Action

Valsartan ethyl ester-d9 exerts its effects by blocking the angiotensin II receptor type 1 (AT1), preventing angiotensin II from binding and exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone secretion, and increased excretion of sodium and water. The deuterium substitution enhances the compound’s stability and metabolic profile, leading to improved pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

    Valsartan: The non-deuterated form of valsartan ethyl ester-d9.

    Losartan: Another angiotensin II receptor blocker with a similar mechanism of action.

    Telmisartan: A structurally similar compound with a longer half-life.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which enhance its stability and metabolic profile compared to non-deuterated valsartan. This makes it a valuable compound for pharmacokinetic studies and drug development .

Biological Activity

Valsartan ethyl ester-d9 is a deuterated derivative of valsartan, an angiotensin II receptor blocker (ARB) primarily used for treating hypertension and heart failure. The incorporation of deuterium enhances its analytical properties, making it particularly useful in pharmacokinetic studies. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

This compound functions as a selective antagonist of the angiotensin II type 1 (AT1) receptor. By blocking this receptor, valsartan prevents vasoconstriction and reduces blood pressure. The following effects are observed:

  • Reduced Blood Pressure : Inhibition of AT1 receptors leads to vasodilation and decreased systemic vascular resistance.
  • Lowered Aldosterone Levels : This results in reduced sodium and water retention, further contributing to lower blood pressure.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High protein binding (approximately 95%), primarily to serum albumin .
  • Metabolism : Minimal liver metabolism with only about 20% biotransformation; the primary metabolite is valeryl 4-hydroxy valsartan .
  • Half-life : Allows for once-daily dosing, making it convenient for patients.

Comparative Biological Activity

The biological activity of this compound is similar to that of valsartan. Key comparisons include:

Characteristic Valsartan This compound
MechanismAT1 receptor antagonistAT1 receptor antagonist
Protein Binding95%95%
MetabolismMinimalMinimal
Primary MetaboliteValeryl 4-hydroxy valsartanValeryl 4-hydroxy valsartan

Case Studies and Clinical Findings

Several studies have evaluated the effectiveness of valsartan in various populations. The following highlights key findings from clinical research:

  • Long-Term Use Evaluation (VALUE Study) :
    • A study involving 15,245 high-risk hypertensive subjects showed that valsartan significantly reduced cardiovascular morbidity and mortality compared to other antihypertensive agents .
    • Heart failure incidence was lower in the valsartan group (hazard ratios: 0.63) compared to amlodipine .
  • Real-World Effectiveness :
    • Observational studies indicated that valsartan effectively lowers blood pressure and total cardiovascular risk within a 90-day period across diverse patient demographics, including those with diabetes and chronic kidney disease .
  • Pharmacokinetic Studies :
    • Research on the deuterated form (this compound) has shown enhanced stability in metabolic pathway studies, allowing for better understanding of drug interactions and efficacy compared to non-deuterated forms.

Properties

Molecular Formula

C26H33N5O3

Molecular Weight

472.6 g/mol

IUPAC Name

ethyl (2S)-3-methyl-2-[2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate

InChI

InChI=1S/C26H33N5O3/c1-5-7-12-23(32)31(24(18(3)4)26(33)34-6-2)17-19-13-15-20(16-14-19)21-10-8-9-11-22(21)25-27-29-30-28-25/h8-11,13-16,18,24H,5-7,12,17H2,1-4H3,(H,27,28,29,30)/t24-/m0/s1/i1D3,5D2,7D2,12D2

InChI Key

BTSNVLAJCYDJEU-KFPIUEHTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OCC

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC

Origin of Product

United States

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